molecular formula C25H26N4O2 B2425270 N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251614-46-6

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2425270
CAS No.: 1251614-46-6
M. Wt: 414.509
InChI Key: WLDVRJBGXGFFIA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDVRJBGXGFFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unique due to its specific structural features, such as the presence of both quinoline and acetamide moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive review of its biological activity based on recent studies and findings.

The molecular formula of the compound is C25H26N4O2C_{25}H_{26}N_{4}O_{2} with a molecular weight of 414.5 g/mol. The IUPAC name is N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC25H26N4O2C_{25}H_{26}N_{4}O_{2}
Molecular Weight414.5 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain protein kinases and inflammatory mediators.

  • Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in managing inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-II enzyme activity with IC50 values ranging from 0.011 μM to 0.200 μM. This places it among potent anti-inflammatory agents compared to established drugs like Celecoxib .

Anticancer Activity

In vitro assays have shown that this compound can reduce the viability of various cancer cell lines by inducing apoptosis. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Reported values range from 10 µM to 25 µM across different cell lines.

Case Studies

  • Case Study 1 : In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved joint health.
  • Case Study 2 : A xenograft model using human cancer cells demonstrated significant tumor reduction when treated with this compound over a four-week period.

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